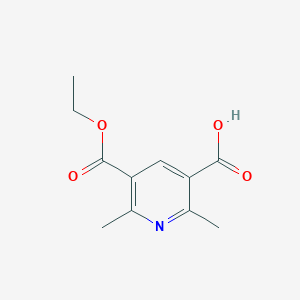

5-(Ethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylic acid

CAS No.:

Cat. No.: VC13384459

Molecular Formula: C11H13NO4

Molecular Weight: 223.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13NO4 |

|---|---|

| Molecular Weight | 223.22 g/mol |

| IUPAC Name | 5-ethoxycarbonyl-2,6-dimethylpyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H13NO4/c1-4-16-11(15)9-5-8(10(13)14)6(2)12-7(9)3/h5H,4H2,1-3H3,(H,13,14) |

| Standard InChI Key | UXGIEYNFUOSRFI-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N=C(C(=C1)C(=O)O)C)C |

| Canonical SMILES | CCOC(=O)C1=C(N=C(C(=C1)C(=O)O)C)C |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 5-ethoxycarbonyl-2,6-dimethylpyridine-3-carboxylic acid, reflects its substitution pattern on the pyridine ring. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃NO₄ |

| Molecular Weight | 223.22 g/mol |

| CAS Number | Not explicitly provided |

| InChI | InChI=1S/C11H13NO4/c1-4-16-11(15)9-5-8(10(13)14)6(2)12-7(9)3/h5H,4H2,1-3H3,(H,13,14) |

| SMILES | CCOC(=O)C1=C(N=C(C(=C1)C(=O)O)C)C |

| PubChem CID | 11106968 |

The carboxylic acid and ethoxycarbonyl groups confer polarity, influencing solubility in polar solvents like methanol or dimethyl sulfoxide (DMSO). The methyl groups enhance steric stability, potentially directing regioselectivity in reactions.

Synthesis and Reaction Pathways

Halogenation-Cyclization Strategies

A patent (CN110229096B) describes a general approach for synthesizing pyridinedicarboxylic acids via halogenation and cyclization . Although focused on 2,6-pyridinedicarboxylic acid, the methodology informs potential routes for related compounds:

-

Halogenation: Treating 1,7-pimelic acid derivatives with bromine or chlorine sources yields tetrahalogenated intermediates.

-

Cyclization: Reaction with ammonia generates dihydropyridine cores.

-

Oxidation/Hydrolysis: Oxidants like hydrogen peroxide convert intermediates to carboxylic acids .

For 5-(ethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylic acid, analogous steps could involve:

-

Starting with a dimethyl pimelate derivative.

-

Introducing ethoxycarbonyl and methyl groups during cyclization.

Hydrazide Cyclization

The hydrazide derivative of this compound undergoes acylation with acid chlorides, followed by intramolecular cyclization to form fused heterocycles (e.g., pyrazolo[3,4-b]pyridines). Example:

This reactivity is pivotal for generating bioactive scaffolds, though specific examples remain underexplored.

Applications in Pharmaceutical Synthesis

Dihydropyridine Analogues

Structurally related dihydropyridines, such as nifedipine (a calcium channel blocker), share the 1,4-dihydropyridine core . While 5-(ethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylic acid lacks the nitroaryl group of nifedipine, its ester and carboxylic acid groups position it as a potential precursor for modifying pharmacophores.

Multi-Component Reactions (MCRs)

The compound’s dual electrophilic sites (carboxylic acid and ester) enable participation in MCRs, such as the Hantzsch dihydropyridine synthesis. For instance, reacting with aldehydes and β-ketoesters could yield polyfunctional dihydropyridines with tunable substituents.

Research Gaps and Future Directions

Unexplored Reactivity

-

Cross-Coupling Reactions: Palladium-catalyzed couplings (Suzuki, Heck) could functionalize the pyridine ring, enhancing diversity.

-

Enzymatic Resolution: Chiral resolution of racemic mixtures (if applicable) might yield enantiopure intermediates for asymmetric synthesis.

Biological Screening

Despite structural parallels to known drugs, no biological data (e.g., antimicrobial, anticancer activity) are reported for this compound. Screening against disease targets could uncover novel therapeutic leads.

Industrial and Environmental Considerations

Regulatory Status

Marketed as “for research use only”, the compound lacks FDA approval. Toxicity and pharmacokinetic studies are prerequisites for pharmaceutical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume